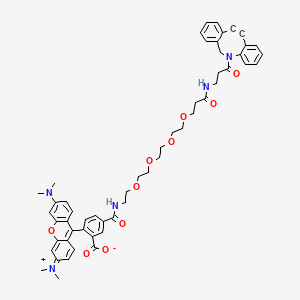

Tamra-peg4-dbco

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

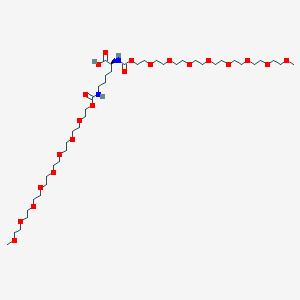

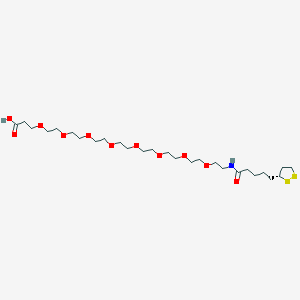

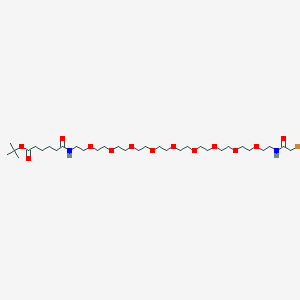

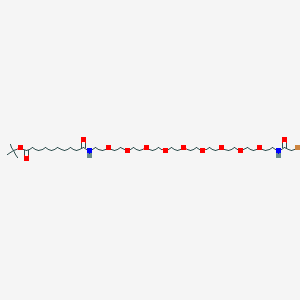

Tamra-peg4-dbco is a PEG-based TAMRA dye that contains a DBCO group . This enables Click Chemistry, a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . The TAMRA dye is widely used in oligonucleotide labeling and automated DNA sequencing applications .

Synthesis Analysis

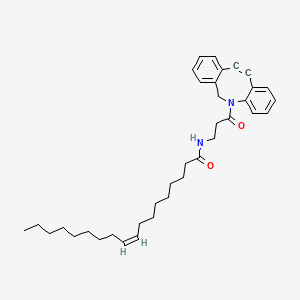

The synthesis of Tamra-peg4-dbco involves the reaction of DBCO with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative to copper intolerant applications .Molecular Structure Analysis

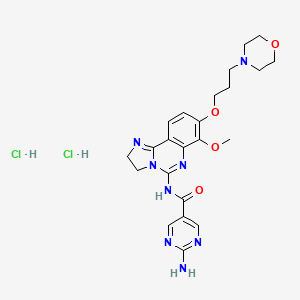

The molecular formula of Tamra-peg4-dbco is C54H57N5O10 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

Tamra-peg4-dbco is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

Tamra-peg4-dbco has a molecular weight of 936.06 g/mol . It appears as a solid, light brown to brown in color . It is soluble in DMSO, DMF, and DCM .科学研究应用

Fluorescent Labeling

Tamra-peg4-dbco is used in fluorescent labeling . The TAMRA dye has achieved prominence as a dye for oligonucleotide labeling . It reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole . This copper-free variation of click reaction overcomes a major shortcoming of copper-catalyzed click reaction – the need for copper catalyst .

DNA Sequencing

Tamra-peg4-dbco is widely used in automated DNA sequencing applications . The DBCO group enables copper-free Click Chemistry for oligonucleotide labeling .

Live Cell Staining

The presence of copper can damage certain enzymes and photoproteins like RPE, and is problematic in staining the surface of live cells . In applications where the presence of copper is a concern, Tamra-peg4-dbco is an ideal alternative to copper requiring fluorescent alkynes .

Bioorthogonal Chemistry

DBCO will react with azide functionalized compounds or biomolecules without catalyst to form a stable triazole linkage . This is an ideal alternative to copper intolerant applications .

Solubility Enhancement

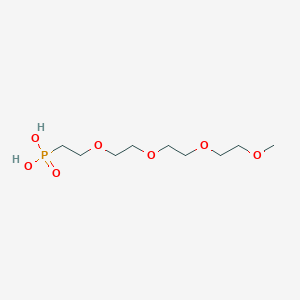

The hydrophilic PEG spacer in Tamra-peg4-dbco increases solubility in aqueous media . This makes it suitable for use in various aqueous solutions.

Imaging Studies

Tamra is a fluorescent dye that is often used in imaging studies , such as fluorescent microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .

作用机制

Target of Action

Tamra-peg4-dbco is a PEG derivative containing a TAMRA dye and a DBCO group . The primary targets of Tamra-peg4-dbco are azide functionalized compounds or biomolecules . The DBCO group in the compound reacts with these azide groups to form a stable triazole linkage . This reaction is an ideal alternative to copper intolerant applications .

Mode of Action

The DBCO group in Tamra-peg4-dbco enables a copper-free Click Chemistry . It reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This reaction is also referred to as the strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

Tamra-peg4-dbco is used in the azido alkyne cycloaddition (SPAAC) without copper ion catalysis . The kinetic constant of the second order reaction can reach 1 . This reaction is part of the Click Chemistry group of reactions, which are known for being fast, simple to use, easy to purify, versatile, regiospecific, and yielding high product yields .

Pharmacokinetics

The hydrophilic PEG spacer in Tamra-peg4-dbco increases its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and it significantly impacts the bioavailability of the compound .

Result of Action

The result of the action of Tamra-peg4-dbco is the formation of a stable triazole linkage with azide functionalized compounds or biomolecules . This reaction is used for oligonucleotide labeling and automated DNA sequencing applications .

Action Environment

The action of Tamra-peg4-dbco is influenced by environmental factors. For instance, the compound is stored at -20°C . The solubility of the compound in aqueous media is increased by the hydrophilic PEG spacer, which is crucial for its action in biological environments .

属性

IUPAC Name |

5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYTXEJLXHBCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

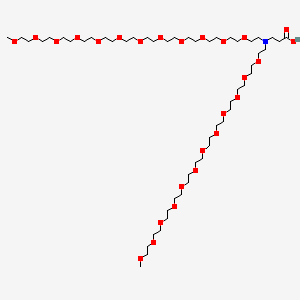

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H57N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tamra-peg4-dbco | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B8106688.png)